Agomelatine Acetic Acid

Pharmaceutical Cocrystals Solid-State Chemistry Solubility Enhancement

QC laboratories developing stability-indicating HPLC methods for agomelatine ANDA filings require authenticated Impurity 14 reference standards. Agomelatine Acetic Acid (CAS 63319-95-9) directly addresses this need: • Unique (E)-ylidene acetic acid moiety ensures unambiguous chromatographic identification and system suitability testing • Supplied with comprehensive characterization data (COA, HPLC, MS) compliant with ICH Q2(R1) guidelines for method validation • Enables precise impurity quantification per ICH Q3A(R2)/Q3B(R2) in API and finished dosage forms

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B13417162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine Acetic Acid
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2=CC(=O)O)C=C1
InChIInChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+
InChIKeyXNPWRVMAMATBMA-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agomelatine Acetic Acid: Impurity and Cocrystal Former


Agomelatine Acetic Acid, chemically defined as (E)-2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetic acid (CAS 63319-95-9), is a key intermediate and impurity associated with the atypical antidepressant agomelatine. It is alternatively known as Agomelatine Impurity 14 [1]. This compound serves dual roles in the pharmaceutical sciences: as a reference standard for analytical method development and validation in the quality control of agomelatine drug substance [2], and as a coformer in the engineering of novel solid forms with modified physicochemical properties [3]. Its procurement is essential for ensuring regulatory compliance in ANDA filings and for investigating solid-state modifications to improve drug performance.

Analytical impurity standard: Reference material for method validation, system suitability, and quality control of agomelatine drug substance.
Cocrystal former: Coformer for solid-state engineering to modify physicochemical properties in pharmaceutical research.

Why Agomelatine Acetic Acid Cannot Be Substituted


Generic substitution with other agomelatine-related impurities or simple acetic acid derivatives is technically unsound due to the unique chemical identity and specific functional role of Agomelatine Acetic Acid. Unlike other agomelatine impurities (e.g., 7-Desmethyl-agomelatine or 3-Hydroxy agomelatine), which are primarily phase I metabolites with altered receptor binding profiles , Agomelatine Acetic Acid is a process-specific intermediate and degradation marker with a distinct (E)-ylidene acetic acid moiety [1]. Its chromatographic behavior, including relative retention time and mass spectrometric fragmentation, is unique and cannot be mimicked by other impurities, making it an essential and non-substitutable reference standard for method validation and system suitability testing [2]. Furthermore, in solid-form engineering, its ability to form a specific helical chain cocrystal architecture with a dramatic melting point depression is not replicable by other carboxylic acid coformers [3].

1 Distinct (E)-ylidene acetic acid moiety differentiates it from metabolite impurities; chromatographic reference cannot be mimicked by other agomelatine impurities.
2 Unique retention time and MS fragmentation profile; other impurities do not co-elute, limiting direct substitution in validated HPLC methods.
3 Helical-chain cocrystal architecture with acetic acid is not replicable by other carboxylic acid coformers; solid-form properties may not transfer.

Agomelatine Acetic Acid: Quantitative Differentiation


Cocrystal Solubility and Melting Point Advantage

Formation of the agomelatine-acetic acid cocrystal (1) results in a dramatic decrease in melting point and an approximate doubling of aqueous solubility relative to the thermodynamically stable Form II of agomelatine. This physicochemical differentiation provides a clear formulation advantage for improving the dissolution-limited absorption of the active pharmaceutical ingredient. [1]

Cocrystal solubility vs. Form II
Head-to-head comparison
~2-fold higher aqueous solubility; dramatic melting point depression
Reported solubility improvement; may support dissolution-limited absorption research.
Cocrystal with acetic acid; XRPD characterization.
Pharmaceutical Cocrystals Solid-State Chemistry Solubility Enhancement

High-Sensitivity Impurity Detection Method

A validated RP-HPLC method for the determination of seven agomelatine impurities, including Agomelatine Acetic Acid (Impurity 14), achieved a limit of detection (LOD) in the range of 0.0008–0.0047%. This high sensitivity is critical for ensuring that impurity levels are well below the ICH-mandated thresholds for safety assessment in drug substances and products. [1]

LOD for impurity panel
Class-level inference
0.0008–0.0047%
Method sensitivity exceeds typical ICH reporting thresholds; supports trace impurity profiling.
RP-HPLC, 230 nm detection; validated for 7 impurities.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Process-Specific Impurity and Chromatographic Resolution

Agomelatine Acetic Acid (Impurity 14) is a process-specific intermediate impurity arising from the synthetic route involving cyanoacetic acid and 7-methoxy-1-tetralone. In validated RP-HPLC methods, it exhibits a unique retention time that is distinct from the parent drug agomelatine and other common impurities such as 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. [1] This unambiguous chromatographic resolution is critical for accurate peak identification and quantification. [2]

Chromatographic resolution
Class-level inference
Baseline resolution for all 7 impurities; system suitability criteria met
Ensures accurate peak identification in impurity profiling methods.
Hypersil BDS C18, phosphate buffer (pH 3.0)/ACN gradient.
Chromatography Impurity Identification Reference Standards

Inactivity at Melatonin and Serotonin Receptors

In stark contrast to active metabolites like 3-hydroxy-agomelatine (Ki = 1.8 µM at 5-HT2C) and the parent drug agomelatine (Ki = 0.21 µM at 5-HT2C; Ki = 0.1 nM at MT1/MT2), Agomelatine Acetic Acid is a synthetic intermediate impurity with a chemical structure that lacks the essential N-ethyl acetamide side chain required for receptor binding. It is pharmacologically inactive at melatonin (MT1/MT2) and serotonin (5-HT2C) receptors.

Receptor binding inactivity
Data to verify
No detectable affinity for MT1, MT2, or 5-HT2C receptors
Reported lack of receptor activity; supports analytical specificity in bioanalytical methods.
Compared to agomelatine (Ki 0.1 nM MT1/MT2) and active metabolites; source review recommended.
Receptor Pharmacology Impurity Safety Structure-Activity Relationship

Agomelatine Acetic Acid: Key Application Scenarios


Analytical Method Validation for ANDA

Agomelatine Acetic Acid is an essential reference standard for developing and validating stability-indicating HPLC/UHPLC methods as per ICH Q2(R1) guidelines. Its use as a system suitability marker ensures accurate identification and quantification of this specific process impurity in agomelatine drug substance and finished dosage forms, a critical requirement for Abbreviated New Drug Application (ANDA) filings [1].

Cocrystal Engineering for Solubility

For formulation scientists seeking to overcome the poor aqueous solubility of agomelatine, the agomelatine-acetic acid cocrystal offers a proven strategy. The cocrystal's approximate 2-fold higher solubility and dramatically lower melting point compared to Form II agomelatine provide a tangible advantage in designing solid dosage forms with improved dissolution and potentially enhanced oral bioavailability [2].

Quality Control Batch Release and Stability Testing

In GMP-compliant quality control laboratories, Agomelatine Acetic Acid is used as a reference material for the routine monitoring and control of Impurity 14 in agomelatine API and drug product batches. Its defined chromatographic profile and validated analytical methods enable precise quantitation, ensuring that impurity levels remain within acceptable limits defined by ICH Q3A(R2) and Q3B(R2) guidelines [3].

Synthetic Route Scouting and Impurity Profiling

During the optimization of agomelatine manufacturing processes, Agomelatine Acetic Acid serves as a key marker for monitoring the efficiency of the synthetic steps involving cyanoacetic acid condensation. Its presence and quantitation provide critical feedback for process chemists to minimize impurity formation and improve overall yield and purity of the final API [4].

Application
Selection Property
Validation Focus
ANDA method validation studies
System suitability marker for Impurity 14
Chromatographic resolution and specificity per ICH Q2(R1)
Cocrystal solid-form research
Reported solubility enhancement in cocrystal
Dissolution rate and solid-state characterization
Pharmaceutical quality control batch testing
Impurity 14 reference standard
Stability-indicating method validation
Synthetic process optimization
Process-specific impurity marker
Yield and purity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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